- A Commercially Available and User-Friendly Catalyst for Hydroamination Reactions under Technical ConditionsEuropean Journal of Organic Chemistry, 2019, 2019(29), 4725-4730,
Cas no 948-65-2 (2-phenyl-1H-indole)

2-phenyl-1H-indole structure
اسم المنتج:2-phenyl-1H-indole
2-phenyl-1H-indole الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2-Phenyl-1H-indole
- 2-PHENYL INDOLE
- PHENYLINDOL, ALPHA-(RG)
- 2-phenyl-1h-indol
- 2-phenyl-indol
- 2-phenyl-indole
- 2-pPhenyl-1H-indole
- A-PHENYLINDOL
- a-Phenylindole
- Indole,2-phenyl
- Stabilizer I
- NSC 15776
- alpha-Phenylindole
- 2-Phenylindole
- 1H-Indole, 2-phenyl-
- Indole, 2-phenyl-
- Phenylindole
- .alpha.-Phenylindole
- MQD44HV3P1
- MLS002638448
- KLLLJCACIRKBDT-UHFFFAOYSA-N
- SMR000526281
- phenyl-indole
- 2-phenylindol
- PubChem7508
- TimTec1_005424
- MLS000701322
- KSC147K6H
- BDBM7391
- 2-Phenyl-1H-indole (ACI)
- Indole, 2-phenyl- (6CI, 8CI)
- α-Phenylindole
- 2-Phenylindole,99%
- 948-65-2
- SR-01000393950-1
- Z56174838
- DTXCID3048940
- BBL007843
- 2phenylindole
- P0188
- CHEMBL75756
- BRD-K85555482-001-01-1
- EINECS 213-436-3
- DB-015965
- EN300-16558
- P-4160
- Q27194433
- CCG-15334
- AE-641/30188041
- HMS2233J19
- SY032900
- UNII-MQD44HV3P1
- DTXSID8061343
- 1H-Indole, 2-phenyl
- SCHEMBL341378
- 2-Phenylindole, technical grade, 95%
- STK072610
- HMS3371N07
- AB00876244-08
- MFCD00005608
- SCHEMBL3835030
- SR-01000393950
- CG-0506
- BRN 0132356
- Indole, 2phenyl
- CS-W010681
- NS00019928
- CHEBI:113541
- F0920-0084
- N-[2-(2,6-dicyano-4-methyl-phenyl)azo-5-(dipropylamino)phenyl]methanesulfonamide
- NSC15776
- 5-20-08-00232 (Beilstein Handbook Reference)
- HMS1549G12
- EU-0034026
- NSC-15776
- 2Phenyl1Hindole
- VU0085923-2
- AC-23376
- alphaPhenylindole
- F1918-0028
- AKOS000120325
- BRD-K85555482-001-04-5
- 2-phenyl-1H-indole
-
- MDL: MFCD00005608
- نواة داخلي: 1S/C14H11N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10,15H
- مفتاح Inchi: KLLLJCACIRKBDT-UHFFFAOYSA-N
- ابتسامات: C1C=CC(C2NC3C(=CC=CC=3)C=2)=CC=1
- برن: 0132356
حساب السمة
- نوعية دقيقة: 193.08900
- النظائر كتلة واحدة: 193.089
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 0
- عدد الذرات الثقيلة: 15
- تدوير ملزمة العد: 1
- تعقيدات: 207
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- tautomeric العد: nothing
- تهمة السطحية: 0
- طوبولوجي سطح القطب: 15.8
- إكسلوغ 3: 3.8
الخصائص التجريبية
- اللون / الشكل: Yellow or sauce red foliar crystals
- كثيف: 1.1061 (rough estimate)
- نقطة انصهار: 188.0 to 193.0 deg-C
- نقطة الغليان: 250 °C/10 mmHg(lit.)
- نقطة الوميض: 250°C/10mm
- انكسار: 1.5850 (estimate)
- بسا: 15.79000
- لوغب: 3.83490
- الذوبان: Soluble in ether, benzene, acetic acid, chloroform and hot carbon disulfide, slightly soluble in hot water. It can sublime and volatilize slightly with water vapor. Gradually green in the air, like indole smell.
2-phenyl-1H-indole أمن المعلومات
-
رمزي:
- إشارة عشوائية:Danger
- وصف الخطر: H315,H318,H335,H413
- تحذير: P261,P280,P305+P351+P338
- رقم نقل البضائع الخطرة:NONH for all modes of transport
- WGK ألمانيا:3
- رمز الفئة الخطرة: 37/38-41
- تعليمات السلامة: S26-S39
- رتكس:NM1272500
-
تحديد البضائع الخطرة:
- تسا:Yes
- ظروف التخزين:Store at room temperature
- مصطلح خطر:R37/38; R41
2-phenyl-1H-indole بيانات الجمارك
- رمز النظام المنسق:2933990090
- بيانات الجمارك:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-phenyl-1H-indole الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-16558-2.5g |
2-phenyl-1H-indole |
948-65-2 | 97% | 2.5g |
$27.0 | 2023-04-28 | |
Life Chemicals | F0920-0084-10g |
2-phenyl-1H-indole |
948-65-2 | 95%+ | 10g |
$84.0 | 2023-09-07 | |
OTAVAchemicals | 7116990189-250MG |
2-phenyl-1H-indole |
948-65-2 | 90% | 250MG |
$115 | 2023-06-25 | |
Fluorochem | 221612-25g |
2-Phenyl-1H-indole |
948-65-2 | 95% | 25g |
£10.00 | 2022-03-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P59640-100g |
2-Phenyl-1H-indole |
948-65-2 | 100g |
¥116.0 | 2021-09-08 | ||
TRC | P399405-5g |
2-Phenyl-1H-indole |
948-65-2 | 5g |
$ 65.00 | 2022-06-03 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P111467-100g |
2-phenyl-1H-indole |
948-65-2 | 99% | 100g |
¥118.90 | 2023-09-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P111467-2.5kg |
2-phenyl-1H-indole |
948-65-2 | 99% | 2.5kg |
¥1441.90 | 2023-09-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P111467-250g |
2-phenyl-1H-indole |
948-65-2 | 99% | 250g |
¥228.90 | 2023-09-01 | |
Life Chemicals | F1918-0028-15mg |
2-phenyl-1H-indole |
948-65-2 | 90%+ | 15mg |
$89.0 | 2023-07-28 |
2-phenyl-1H-indole طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(acetonitrile)copper(1+) hexafluorophosphate Solvents: Acetonitrile ; 2.5 h, 80 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Palladium , Copper Solvents: Dimethylformamide , Water ; 3 h, 100 °C; 100 °C → rt
المراجع
- New hetero-bimetallic Pd-Cu catalysts for the one-pot indole synthesis via the Sonogashira reactionJournal of Molecular Catalysis A: Chemical, 2004, 212(1-2), 43-52,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Catalysts: Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , 1808207-42-2 Solvents: Benzene-d6 ; 1 h, rt
المراجع
- Diverse reactivity of a tricoordinate organoboron L2PhB: (L = oxazol-2-ylidene) towards alkali metal, group 9 metal, and coinage metal precursorsChemical Science, 2015, 6(5), 2893-2902,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Catalysts: 2330762-84-8 Solvents: Toluene ; 24 h, 100 °C
المراجع
- A Reusable MOF-Supported Single-Site Zinc(II) Catalyst for Efficient Intramolecular Hydroamination of o-AlkynylanilinesAngewandte Chemie, 2019, 58(23), 7687-7691,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Ammonia Catalysts: Cuprous iodide , Bis(benzonitrile)dichloropalladium , Tri-tert-butylphosphonium tetrafluoroborate Solvents: Tetrahydrofuran , Water ; 17 h, rt
1.2 Reagents: Hydrochloric acid , Chloroauric acid Solvents: Water ; 24 h, acidified, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; basified, rt
1.2 Reagents: Hydrochloric acid , Chloroauric acid Solvents: Water ; 24 h, acidified, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; basified, rt
المراجع
- Effect of the use of bulky alkylphosphines in the Sonogashira coupling with aqueous ammoniaHeterocycles, 2008, 76(1), 819-826,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Carbon monoxide Catalysts: Cobalt, compd. with rhodium (2:2) Solvents: Toluene ; 5 h, 1 atm, 100 °C
المراجع
- Heterobimetallic Cobalt/Rhodium Nanoparticle-Catalyzed Carbonylative Cycloaddition of 2-Alkynylanilines to OxindolesOrganic Letters, 2008, 10(21), 4719-4721,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, reflux
المراجع
- Synthesis of new fused and substituted benzo and pyrido carbazoles via C-2 (het)arylindolesTetrahedron, 2008, 64(49), 11012-11019,
طريقة الإنتاج 8
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Carbon monoxide Catalysts: Rhodium(1+), dicarbonyl(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)-, (SP… Solvents: Tetrahydrofuran ; 20 h, 100 psi, 100 °C
المراجع
- Ionic Diamine Rhodium Complex Catalyzed Reductive N-Heterocyclization of 2-NitrovinylarenesJournal of Organic Chemistry, 2011, 76(11), 4715-4720,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Sodium ethoxide Solvents: Dimethyl sulfoxide ; 110 °C
1.2 Solvents: Water
1.2 Solvents: Water
المراجع
- Highly efficient synthesis of a novel indolo [2,1-a] isoquinoline derivative via C-H activation strategyHuaxue Yu Shengwu Gongcheng, 2015, 32(9), 19-22,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Catalysts: 1786399-20-9 Solvents: Acetic acid ; 5 min, 298 K
1.2 24 h, 298 K
1.2 24 h, 298 K
المراجع
- Benzoato and Thiobenzoato Ligands in the Synthesis of Dinuclear Palladium(III) and -(II) Compounds: Stability and Catalytic ApplicationsEuropean Journal of Inorganic Chemistry, 2015, 2015(17), 2822-2832,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Catalysts: Stereoisomer of bis[μ-[1,3-bis(2-methylphenyl)-1-triazenato-κN1:κN3]]bis[μ-[2-(d… Solvents: Acetic acid ; 5 min, 298 K
1.2 Solvents: Dichloromethane ; 24 h, 298 K
1.2 Solvents: Dichloromethane ; 24 h, 298 K
المراجع
- Triazenides as Suitable Ligands in the Synthesis of Palladium Compounds in Three Different Oxidation States: I, II, and IIIOrganometallics, 2014, 33(19), 5378-5391,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine , 2130844-30-1 Solvents: Toluene ; 16 h, reflux
المراجع
- Immobilization of copper complexes with (1,10-phenanthrolinyl)phosphonates on titania supports for sustainable catalysisJournal of Materials Chemistry A: Materials for Energy and Sustainability, 2017, 5(24), 12216-12235,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Sodium ethoxide Solvents: Dimethyl sulfoxide ; 2 h, 110 °C; 110 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
المراجع
- Rhodium-catalyzed regioselective direct C-H arylation of indoles with aryl boronic acidsTetrahedron Letters, 2015, 56(24), 3754-3757,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.2 Reagents: Water
1.2 Reagents: Water
المراجع
- Convenient synthesis of 2-substituted indoles from 2-ethynylanilines with tetrabutylammonium fluorideJournal of the Chemical Society, 1999, (4), 529-534,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Catalysts: 2,9-Dimethyl-1,10-phenanthroline , Palladium diacetate Solvents: 1,2-Dichloroethane ; 24 h, 80 °C
المراجع
- Ligand-controlled regiodivergent direct arylation of indoles via oxidative boron Heck reactionOrganic Chemistry Frontiers, 2022, 9(21), 5906-5911,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Sodium acetate , Cuprous iodide Catalysts: Iron oxide (Fe3O4) , Palladium Solvents: Dimethylacetamide ; 6 h, 166 °C
المراجع
- Efficient Synthesis of Indole Derivatives via Tandem Cyclization Catalyzed by Magnetically Recoverable Palladium/Magnetite (Pd-Fe3O4) NanocrystalsAsian Journal of Organic Chemistry, 2016, 5(4), 470-476,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Pyridine Solvents: 1,2-Dichloroethane
1.2 Reagents: Triethylamine , Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.4 Solvents: Ethyl acetate
1.2 Reagents: Triethylamine , Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.4 Solvents: Ethyl acetate
المراجع
- Facile Solid-Phase Construction of Indole Derivatives Based on a Traceless, Activating Sulfonyl LinkerOrganic Letters, 2000, 2(1), 89-92,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ; 1 h, 90 °C
المراجع
- A Highly Selective Tandem Cross-Coupling of gem-Dihaloolefins for a Modular, Efficient Synthesis of Highly Functionalized IndolesJournal of Organic Chemistry, 2008, 73(2), 538-549,
طريقة الإنتاج 20
رد فعل الشرط
1.1 Catalysts: Palladium Solvents: Diglyme ; 20 h, 180 °C
المراجع
- Iridium catalyzed synthesis of tetrahydro-1H-Indoles by dehydrogenative condensationInorganics, 2019, 7(8),,
2-phenyl-1H-indole Raw materials
- 2-Bromoacetophenone
- 2,2,2-trifluoro-N-(2-iodophenyl)acetamide
- 1H-Indole, 4,5,6,7-tetrahydro-2-phenyl-
- 1-nitro-2-(2-phenylethenyl)benzene
- Phosphate(1-),hexafluoro-
- Phenylboronic acid
- 2-Iodoaniline
- Indole
- 2-Bromoindole
- Benzenamine,N-(1,1-dimethylethyl)-
- 1H-Indole, 2-phenyl-1-(phenylsulfonyl)-
- 2,2,2-trifluoro-N-[2-(2-phenylethynyl)phenyl]acetamide
- 1H-Indole, 2-phenyl-1-(2-pyrimidinyl)-
- Iodonium, diphenyl-
- 2-(2-Phenylethynyl)aniline
- Carbamic acid, [4-cyano-2-(phenylethynyl)phenyl]-, ethyl ester (9CI)
2-phenyl-1H-indole Preparation Products
2-phenyl-1H-indole الوثائق ذات الصلة
-
Nripendra Nath Biswas,Samuel K. Kutty,Nicolas Barraud,George M. Iskander,Renate Griffith,Scott A. Rice,Mark Willcox,David StC. Black,Naresh Kumar Org. Biomol. Chem. 2015 13 925
-
Yumeng Yuan,Xiemin Guo,Xiaofeng Zhang,Buhong Li,Qiufeng Huang Org. Chem. Front. 2020 7 3146
-
Alexander V. Aksenov,Dmitrii A. Aksenov,Nicolai A. Aksenov,Anton A. Skomorokhov,Elena V. Aleksandrova,Michael Rubin RSC Adv. 2021 11 1783
-
4. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitorsXufen Yu,Eun-Jung Park,Tamara P. Kondratyuk,John M. Pezzuto,Dianqing Sun Org. Biomol. Chem. 2012 10 8835
-
Henrik Johansson,Tanja B?gel?v J?rgensen,David E. Gloriam,Hans Br?uner-Osborne,Daniel Sejer Pedersen RSC Adv. 2013 3 945
948-65-2 (2-phenyl-1H-indole) منتجات ذات صلة
- 612-96-4(2-Phenylquinoline)
- 21470-37-1(2-Biphenyl-4-yl-1H-indole)
- 23746-81-8(2-(2-Naphthyl)indole)
- 4789-76-8(4-Methyl-2-phenylquinoline)
- 27356-46-3(6-Methyl-2-phenylquinoline)
- 66354-87-8(1H-Indole,6-methyl-2-phenyl-)
- 13228-36-9(5-Methyl-2-phenylindole)
- 2720-93-6(Phenanthridine,6-phenyl-)
- 27356-39-4(7-Methyl-2-phenylquinoline)
- 1371638-11-7(9-Chloro Quetiapine)
الموردين الموصى بهم
Suzhou Senfeida Chemical Co., Ltd
(CAS:948-65-2)2-Phenylindole

نقاء:99.9%
كمية:200kg
الأسعار ($):استفسار